3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol
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Overview
Description
3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
The synthesis of 3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol can be compared with other thiazole derivatives, such as sulfathiazole, ritonavir, and abafungin. These compounds share a similar thiazole ring structure but differ in their substituents and biological activities. The unique structure of this compound gives it distinct properties and applications compared to other thiazole derivatives .
Properties
Molecular Formula |
C7H12N2OS |
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Molecular Weight |
172.25 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C7H12N2OS/c1-5(4-8)7(10)6-2-3-9-11-6/h2-3,5,7,10H,4,8H2,1H3 |
InChI Key |
JHTTWGPBOLJYGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CC=NS1)O |
Origin of Product |
United States |
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